Validated Synthesis of Key Amine Intermediate 1-(5-Amino-2-chloropyridin-4-yl)ethanone
The compound is an essential precursor for 1-(5-amino-2-chloropyridin-4-yl)ethanone, a valuable amine intermediate. A documented reduction method using iron in acetic acid provides this amine in a high, validated yield of 87% . This direct, one-step reduction of the nitro group is a key transformation for accessing the corresponding aminopyridine derivative, which can be further functionalized.
| Evidence Dimension | Yield of Nitro-to-Amine Reduction |
|---|---|
| Target Compound Data | 87% yield to 1-(5-amino-2-chloropyridin-4-yl)ethanone |
| Comparator Or Baseline | No specific comparator yield provided in the source, but serves as a validated benchmark for this transformation on the 4-acetyl substituted scaffold. |
| Quantified Difference | Validated synthetic protocol with an 87% isolated yield. |
| Conditions | 1-(2-Chloro-5-nitropyridin-4-yl)ethanone (1.0 equiv.) in acetic acid (0.3 M) with iron (6.0 equiv.), stirred for 4 hours . |
Why This Matters
This validated, high-yield protocol demonstrates the compound's reliable and efficient conversion into a key amine intermediate, which is crucial for downstream synthetic planning and cost-effective procurement.
